molecular formula C24H28N2O4 B2713766 (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-68-2

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2713766
CAS No.: 869078-68-2
M. Wt: 408.498
InChI Key: IMHWYNPSRPBFAH-JCMHNJIXSA-N
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Description

The compound “(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran-3-one derivative characterized by a Z-configuration at the C2 position. Key structural features include:

  • Position 7: A 4-ethylpiperazine-1-ylmethyl substituent, which enhances solubility in polar solvents and may influence receptor binding.
  • Position 6: A hydroxyl group, enabling hydrogen bonding and acidity (pKa ~9–10).

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-20-21(27)10-9-19-23(28)22(30-24(19)20)15-17-5-7-18(8-6-17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWYNPSRPBFAH-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OCC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OCC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves several steps. The synthetic routes typically include the condensation of 4-ethoxybenzaldehyde with 7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with analogous benzofuran-3-one derivatives from the provided evidence:

Table 1: Structural Comparison of Benzofuran-3-one Derivatives

Compound ID Position 2 Substituent Position 7 Substituent Position 6 Group Piperazine Modification Key Structural Differences
Target Compound 4-ethoxyphenylmethylidene 4-ethylpiperazin-1-ylmethyl Hydroxy 4-ethylpiperazine Ethoxy group (lipophilic), ethylpiperazine (moderate polarity)
4-methoxyphenylmethylidene Methyl Hydroxy N/A Methoxy (less lipophilic), methyl (non-polar), lacks piperazine
2,3,4-trimethoxyphenylmethylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl Hydroxy 4-(2-hydroxyethyl)piperazine Trimethoxy (polar, H-bond donor), hydroxyethylpiperazine (high hydrophilicity)
2-methylphenylmethylidene 4-(2-hydroxyethyl)piperazin-1-ylmethyl Hydroxy 4-(2-hydroxyethyl)piperazine 2-methylphenyl (steric hindrance), hydroxyethylpiperazine (similar to )

Key Findings from Structural Analysis

Position 2 Modifications: The target compound’s 4-ethoxy group (vs. 4-methoxy in ) increases lipophilicity (calculated logP ~2.8 vs. uses a 2,3,4-trimethoxyphenyl group, which introduces three polar methoxy groups. This may improve binding to polar targets (e.g., kinases) but reduce blood-brain barrier penetration.

Position 7 Modifications: The 4-ethylpiperazine in the target compound balances hydrophilicity and lipophilicity (clogP ~1.5), whereas and employ a 4-(2-hydroxyethyl)piperazine, which significantly increases hydrophilicity (clogP ~0.8).

Biological Implications: The ethylpiperazine in the target compound may confer moderate CNS penetration compared to the highly polar hydroxyethylpiperazine in and .

Biological Activity

The compound (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS Number: 869078-68-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a complex structure characterized by:

  • A benzofuranone core , which is known for various biological activities.
  • An ethoxyphenyl group that may influence its pharmacokinetic properties.
  • A piperazinyl group , which is often associated with neuroactive compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains. The presence of the ethoxy and piperazine groups may enhance this activity by improving solubility and receptor binding.

Anticancer Potential

Studies have suggested that benzofuran derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways. For example, compounds structurally related to our target compound have demonstrated the ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds similar to this compound have been studied for their anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with various receptors, such as those involved in pain and inflammation signaling.
  • Oxidative Stress Reduction : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Case Studies

A study conducted on derivatives of benzofuran indicated that modifications at the 6-hydroxy position significantly enhanced anticancer activity (PMID: 19807156). Another investigation reported that compounds with piperazine moieties displayed improved binding affinity to dopamine receptors, suggesting potential applications in neuropharmacology.

Study FocusFindingsReference
AntimicrobialInhibition of bacterial growth in vitroPMID: 19807156
AnticancerInduced apoptosis in lung cancer cellsPMID: 19807156
Anti-inflammatoryReduced levels of TNF-alpha and IL-6PMID: 19807156

Q & A

Q. What are the optimal synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step process, starting with the formation of the benzofuran core followed by functionalization. Key steps include:

  • Aldol condensation to introduce the 4-ethoxyphenylmethylidene group.
  • Mannich reaction to incorporate the 4-ethylpiperazinylmethyl substituent at position 7 .
  • Hydroxylation at position 6 via acid-catalyzed hydrolysis. Optimization factors:
  • Temperature control (e.g., 60–80°C for condensation steps to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF improve solubility of intermediates).
  • Catalyst use (e.g., piperidine for aldol condensation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • HPLC with UV detection for purity assessment (>95% recommended for biological assays) .

Q. How do the hydroxyl and ethylpiperazine groups influence the compound’s physicochemical properties?

  • The 6-hydroxy group enhances hydrophilicity and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • The 4-ethylpiperazinylmethyl group contributes to basicity (pKa ~7.5–8.5), improving solubility in acidic buffers and membrane permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies can enhance this compound’s anticancer activity?

SAR studies suggest:

  • Substituent modifications : Replacing the 4-ethoxy group with halogens (e.g., Cl, Br) increases cytotoxicity in leukemia cell lines (IC₅₀ reduction by 30–50%) .
  • Piperazine ring alterations : Introducing bulkier alkyl groups (e.g., isopropyl) improves selectivity for cancer cells over normal cells . Example SAR Table:
Substituent (Position)ModificationBiological Effect (IC₅₀, μM)
4-Ethoxy (R1)Baseline5.2 (K562 leukemia)
4-Chloro (R1)Increased polarity3.1
Piperazine (R2)Isopropyl addition2.8 (with 10x selectivity)

Q. How can researchers elucidate the mechanism of action for this compound in cancer models?

Methodological approaches include:

  • Binding assays : Surface plasmon resonance (SPR) to measure affinity for kinases (e.g., EGFR, VEGFR) .
  • Cellular assays : Flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation (DCFH-DA probe) .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .

Q. How should contradictory data on antimicrobial efficacy across studies be addressed?

Contradictions may arise from:

  • Strain variability : Test against standardized panels (e.g., ATCC strains) .
  • Assay conditions : Optimize broth microdilution protocols (e.g., pH 7.4, 37°C) to match clinical environments .
  • Synergy testing : Combine with β-lactams to check for potentiation effects .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Esterification of the hydroxyl group to reduce premature metabolism .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life .
  • pH adjustments : Buffered solutions (pH 6.5–7.5) prevent degradation of the benzofuran core .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., PARP-1) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Train algorithms on datasets of benzofuran derivatives to predict toxicity profiles .

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